

Thermochemical Properties of 2-Methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylthiazole

Cat. No.: B1294427

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Introduction

2-Methylthiazole is a heterocyclic organic compound with the chemical formula C_4H_5NS . It is a colorless to pale yellow liquid with a distinct odor and is a fundamental building block in the synthesis of many pharmaceuticals, agrochemicals, and flavor compounds. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and the prediction of its behavior in chemical reactions. This guide provides a comprehensive overview of the available thermochemical data for **2-methylthiazole**, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of **2-methylthiazole** that have been experimentally determined and reported in the scientific literature.

Table 1: Enthalpy, Entropy, and Heat Capacity

Property	Symbol	Value	Units	Reference(s)
Standard Molar Entropy (liquid, 298.15 K)	$S^\circ(l)$	211.9 ± 0.2	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[1]
Molar Heat Capacity (liquid, 298.15 K)	$C_p(l)$	150.7 ± 0.2	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[1]
Standard Molar Enthalpy of Formation (gas, 298.15 K)	$\Delta_f H^\circ(g)$	No experimental data found	$\text{kJ}\cdot\text{mol}^{-1}$	
Standard Molar Enthalpy of Formation (liquid, 298.15 K)	$\Delta_f H^\circ(l)$	No experimental data found	$\text{kJ}\cdot\text{mol}^{-1}$	

Note: Extensive literature searches did not yield an experimentally determined value for the standard enthalpy of formation of **2-methylthiazole**. This represents a significant data gap for this compound.

Table 2: Phase Change Data

Property	Symbol	Value	Units	Reference(s)
Melting Point	T_m	248.6	K	[1]
Enthalpy of Fusion	$\Delta_{\text{fus}}H$	12.16	$\text{kJ}\cdot\text{mol}^{-1}$	[1]
Boiling Point (at 101.3 kPa)	T_b	402.15	K	[2]
Enthalpy of Vaporization	$\Delta_{\text{vap}}H$	39.4	$\text{kJ}\cdot\text{mol}^{-1}$	[1]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The following sections detail the principles and methodologies of the key experimental procedures.

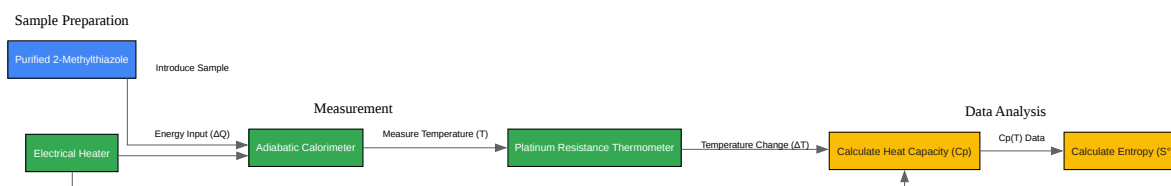
Adiabatic Calorimetry for Heat Capacity and Entropy Determination

Adiabatic calorimetry is a highly accurate technique used to measure the heat capacity of a substance as a function of temperature. From these measurements, the standard molar entropy can be calculated.

Methodology:

- **Sample Preparation:** A highly purified sample of **2-methylthiazole** is placed in a sealed calorimeter vessel. The amount of the sample is precisely determined by weighing.
- **Calorimeter Setup:** The calorimeter vessel is suspended within an adiabatic shield in a high-vacuum environment. The temperature of the shield is controlled to precisely match the temperature of the calorimeter vessel at all times, preventing any heat exchange with the surroundings.
- **Heating and Temperature Measurement:** A known amount of electrical energy is supplied to the sample through a heater, causing a small, incremental increase in its temperature. The temperature is measured with high precision using a platinum resistance thermometer.
- **Data Acquisition:** The energy input and the corresponding temperature rise are recorded. This process is repeated over the desired temperature range.
- **Calculation of Heat Capacity:** The heat capacity (C_p) is calculated at each temperature point using the formula: $C_p = (\Delta Q / \Delta T) - C_{cal}$ where ΔQ is the heat supplied, ΔT is the resulting temperature change, and C_{cal} is the heat capacity of the empty calorimeter, which is determined in separate calibration experiments.
- **Entropy Calculation:** The standard molar entropy (S°) at a given temperature is determined by integrating the heat capacity data from absolute zero, often in conjunction with the Debye

extrapolation for low temperatures: $S^{\circ}(T) = \int(\text{from } 0 \text{ to } T) (C_p / T) dT$



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Fig. 1: Workflow for Adiabatic Calorimetry.

Combustion Calorimetry for Enthalpy of Formation Determination

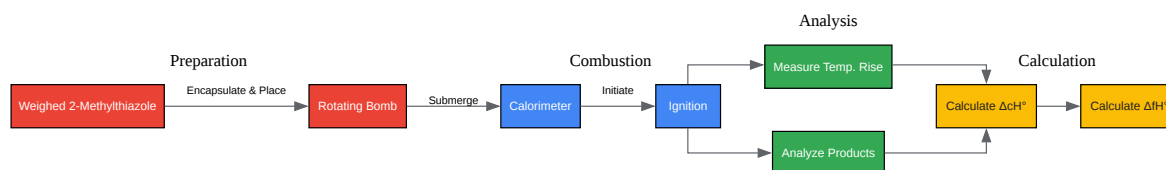
While no experimental value for the enthalpy of formation of **2-methylthiazole** was found, rotating-bomb combustion calorimetry is the standard method for determining this value for sulfur- and nitrogen-containing organic compounds.

Hypothetical Methodology for **2-Methylthiazole**:

- **Sample Encapsulation:** A precisely weighed sample of liquid **2-methylthiazole** is sealed in a container of known low heat of combustion, such as a polyester bag or a glass ampoule.
- **Bomb Preparation:** The sealed sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the sulfuric and nitric acids formed during combustion are in a well-defined state. The bomb is then purged and filled with a high pressure of pure oxygen (typically around 30 atm).
- **Calorimetric Measurement:** The bomb is submerged in a known mass of water in a calorimeter. The system is allowed to reach thermal equilibrium. The combustion is initiated by passing an electric current through a fuse wire in contact with the sample. The

temperature of the water is monitored with high precision as it rises due to the heat released by the combustion. The rotation of the bomb ensures a complete and uniform reaction and dissolution of the acid products.

- **Analysis of Products:** After the combustion, the contents of the bomb are analyzed to determine the amounts of nitric acid and sulfuric acid formed. This is typically done by titration.
- **Calculation of Enthalpy of Combustion:** The standard enthalpy of combustion ($\Delta_c H^\circ$) is calculated from the corrected temperature rise, the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid), and corrections for the formation of acids and other side reactions.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation ($\Delta_f H^\circ$) is then calculated using Hess's Law: $\Delta_f H^\circ(\text{C}_4\text{H}_5\text{NS}) = 4 * \Delta_f H^\circ(\text{CO}_2) + 2.5 * \Delta_f H^\circ(\text{H}_2\text{O}) + 0.5 * \Delta_f H^\circ(\text{N}_2) + \Delta_f H^\circ(\text{SO}_2) - \Delta_c H^\circ(\text{C}_4\text{H}_5\text{NS})$ where the standard enthalpies of formation of CO_2 , H_2O , N_2 , and SO_2 are known.



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Fig. 2: Workflow for Combustion Calorimetry.

Conclusion

This technical guide has summarized the available experimental thermochemical data for **2-methylthiazole** and detailed the standard methodologies used for their determination. A significant finding is the lack of an experimentally determined standard enthalpy of formation for

this compound, highlighting a critical area for future research. Accurate knowledge of this value is paramount for the comprehensive understanding of the thermodynamic landscape of **2-methylthiazole** and its derivatives, which are of considerable interest in the pharmaceutical and chemical industries.

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